Bienvenue dans la boutique en ligne BenchChem!

Asparaginase

Pediatric ALL Randomized Controlled Trial Event-Free Survival

Asparaginase (L-ASNase, EC 3.5.1.1) catalyzes L-asparagine hydrolysis to L-aspartic acid and ammonia, selectively starving leukemic lymphoblasts that lack asparagine synthetase. Formulation source is clinically decisive: native E. coli asparaginase (half-life 0.6–1.0 d) costs ~7× less than pegylated forms (half-life 6–7 d), while Erwinia-derived asparaginase (half-life 0.5 d) is essential for patients with E. coli hypersensitivity. Pegylated E. coli asparaginase reduces clinical allergy to 4.1% vs 24.7% for sequential native-to-PEG regimens. Calaspargase pegol extends dosing to every 3 weeks with 18-day asparagine depletion. For patients with documented hypersensitivity or silent inactivation, Erwinia-derived asparaginase (native or recombinant JZP458) achieves therapeutic NSAA ≥0.1 IU/mL in 90% of patients at 72 hours with no cross-reactivity. Source research-grade asparaginase now to support preclinical development and formulation comparability studies.

Molecular Formula
Molecular Weight
CAS No. 9015-68-3
Cat. No. B612624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsparaginase
CAS9015-68-3
SynonymsL-​ASNase
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 100 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asparaginase (CAS 9015-68-3): Core Pharmacologic Properties and Comparative Context


Asparaginase (CAS 9015-68-3) refers to the enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, thereby depleting plasma asparagine—an essential amino acid for leukemic lymphoblasts that lack asparagine synthetase [1]. The compound exists in several clinically distinct formulations: native Escherichia coli-derived asparaginase (e.g., Elspar, Medac), pegylated E. coli asparaginase (pegaspargase, Oncaspar), calaspargase pegol (a novel pegylated formulation with a succinimidyl carbamate linker), and Erwinia chrysanthemi-derived asparaginase (crisantaspase, Erwinase), along with a recombinant Erwinia asparaginase (JZP458) [2][3]. While all formulations share the same enzymatic mechanism, their divergent pharmacokinetic profiles, immunogenicity, and pharmacodynamic durability critically impact clinical selection and therapeutic continuity [4].

Why Asparaginase Formulations Cannot Be Interchanged: A Primer on Pharmacokinetic and Immunologic Divergence


Asparaginase formulations derived from different bacterial sources or engineered with distinct modifications exhibit profound pharmacokinetic and immunogenic heterogeneity, rendering generic substitution clinically hazardous. Native E. coli asparaginase has a half-life of 0.6–1.0 days, while pegylated E. coli asparaginase (pegaspargase) extends this to 6.0–7.0 days, and Erwinia-derived asparaginase has a half-life of only 0.5 days [1]. Furthermore, up to 25% of patients receiving native E. coli asparaginase develop hypersensitivity reactions, with an additional 8–29% experiencing silent inactivation due to neutralizing antibodies [2][3]. Patients allergic to E. coli-derived asparaginase do not cross-react with Erwinia-derived asparaginase, necessitating a formulation switch [4]. Consequently, interchangeability is precluded by quantifiable differences in clearance kinetics, immunogenicity rates, and the resultant duration of therapeutic asparagine depletion.

Asparaginase Procurement Evidence: Quantitative Differentiation from Key Comparators


Comparative Efficacy: E. coli Asparaginase vs. Erwinia Asparaginase in Pediatric ALL

In a randomized phase 3 trial (EORTC-CLG 58881) comparing E. coli-derived asparaginase (n=700 children) with Erwinia-derived asparaginase at equivalent dosing (10,000 IU/m² twice weekly), E. coli asparaginase demonstrated significantly superior efficacy [1][2]. The Erwinia arm showed a higher failure to achieve complete remission (4.9% vs. 2.0%; P=0.038) and a higher relapse rate, resulting in a significantly shorter event-free survival (EFS) (hazard ratio 1.59; 95% CI, 1.23–2.06; P=0.0004) [1][2]. The 6-year EFS rate was 59.8% (SE 2.6%) for Erwinia asparaginase versus 73.4% (SE 2.4%) for E. coli asparaginase, and 6-year overall survival was 75.1% (SE 2.3%) versus 83.9% (SE 2.0%) (P=0.002) [1][2].

Pediatric ALL Randomized Controlled Trial Event-Free Survival

Extended Half-Life: Calaspargase Pegol (SC-PEG) vs. Pegaspargase (SS-PEG)

Calaspargase pegol (SC-PEG) incorporates a succinimidyl carbamate linker that is more hydrolytically stable than the succinimidyl succinate linker in pegaspargase (SS-PEG), resulting in a significantly prolonged half-life [1][2]. In the COG AALL07P4 study, the mean half-life of plasma asparaginase activity for SC-PEG (both 2100 and 2500 IU/m² doses) was approximately 2.5× longer than that of SS-PEG 2500 IU/m² [1]. Consequently, plasma asparagine remained undetectable for 11 days following SS-PEG versus 18 days for SC-PEG, and the proportion of patients with SAA ≥0.1 IU/mL at 25 days post-induction was 88% for SC-PEG versus 15% for SS-PEG (P<0.0001) [2][3].

Pharmacokinetics Pegylated Asparaginase Pediatric ALL

Reduced Immunogenicity: PEG-Asparaginase Upfront vs. Sequential Native E. coli

The SEHOP-PETHEMA 2013 trial compared allergy incidence in 126 pediatric ALL patients receiving either a sequential scheme of native E. coli asparaginase followed by PEG-asparaginase (Group 1) or PEG-asparaginase upfront (Group 2) [1]. The cumulative incidence of clinical allergy was significantly higher in Group 1 (sequential native followed by PEG) at 24.7% versus Group 2 (PEG upfront) at 4.1% (P=0.0085) [1]. This indicates that initial exposure to native E. coli asparaginase primes an immune response that cross-reacts with the pegylated formulation, whereas upfront use of PEG-asparaginase minimizes this risk.

Immunogenicity Clinical Allergy Pediatric ALL

Silent Inactivation Mitigation: Intravenous Pegaspargase

Silent inactivation—defined as subtherapeutic asparaginase activity (<0.1 IU/mL) without clinical hypersensitivity—occurs in approximately 25% of patients receiving asparaginase, primarily when native E. coli asparaginase is used in induction [1][2]. A retrospective analysis of 96 pediatric ALL/LLy patients treated exclusively with intravenous pegaspargase (2500 IU/m²) found no cases of silent inactivation (95% CI = 0–3.8%) [1]. In contrast, prior studies using sequential native E. coli followed by intramuscular pegaspargase reported silent inactivation rates of 8–29% [2][3].

Silent Inactivation Therapeutic Drug Monitoring Pediatric ALL

Cost-Effectiveness: Native E. coli Asparaginase vs. Pegaspargase in First-Line Therapy

A global forecasting model (ACCESS FORxECAST) evaluating asparaginase procurement for pediatric ALL in low- and middle-income countries (LMICs) demonstrated that native E. coli asparaginase is consistently cheaper than pegylated asparaginase (PEG) for first-line treatment across all scenarios [1]. Regimen intensification from a base regimen to an intensified regimen incurs a substantially higher cost when PEG is used relative to native E. coli asparaginase [1]. The cost of treating asparaginase hypersensitivity with second-line Erwinase ranges from $15,246 to $24,800 USD per patient [1].

Cost-Effectiveness Health Economics LMIC Procurement

Alternative Salvage: Recombinant Erwinia Asparaginase (JZP458) Activity After E. coli Hypersensitivity

JZP458 (asparaginase erwinia chrysanthemi [recombinant]-rywn) is a recombinant Erwinia asparaginase derived from a Pseudomonas fluorescens expression platform, developed for patients with hypersensitivity or silent inactivation to E. coli-derived asparaginases [1]. In the Phase 2/3 AALL1931 trial (n=167 patients with ALL/LBL and prior E. coli hypersensitivity), the proportion of patients achieving adequate nadir serum asparaginase activity (NSAA ≥0.1 IU/mL) at 72 hours post-dose was 90% (n=44) and at 48 hours was 96% (n=47) in the optimal dosing cohort (25/25/50 mg/m² M/W/F) [1]. Mean SAA at 72 hours was 0.47 IU/mL in this cohort [1].

Recombinant Asparaginase Hypersensitivity Salvage ALL/LBL

Asparaginase Procurement Scenarios: Matching Formulation Differentiation to Clinical and Operational Requirements


Frontline Pediatric ALL Therapy in High-Income Settings

Procure pegylated E. coli asparaginase (pegaspargase or calaspargase pegol) for frontline pediatric ALL protocols. Pegaspargase upfront reduces clinical allergy incidence to 4.1% compared to 24.7% with sequential native-to-PEG regimens [1], while calaspargase pegol offers a 2.5× longer half-life, enabling 3-weekly instead of 2-weekly dosing and extending asparagine depletion from 11 to 18 days post-induction [2].

Resource-Constrained LMIC Procurement Strategy

Prioritize native E. coli asparaginase for first-line therapy to minimize procurement costs. Native E. coli asparaginase is approximately 7× less expensive than an equivalent pegylated asparaginase course [1]. Cost savings may be allocated to procurement of Erwinia asparaginase as a second-line option for patients developing hypersensitivity, where treatment costs for Erwinase range from $15,246 to $24,800 USD per patient [1].

Management of Confirmed E. coli Asparaginase Hypersensitivity or Silent Inactivation

Switch to Erwinia-derived asparaginase (native Erwinia asparaginase or recombinant JZP458) upon documented hypersensitivity or silent inactivation to E. coli-derived products. These formulations exhibit minimal immunologic cross-reactivity with E. coli asparaginase [1]. JZP458 achieves therapeutic NSAA ≥0.1 IU/mL in 90% of previously hypersensitive patients at 72 hours, with a safety profile comparable to other asparaginase products [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asparaginase

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.